3-Fluoro-5-thiophen-2-ylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-thiophen-2-ylbenzylamine is an organic compound that features a benzylamine moiety substituted with a fluorine atom and a thiophene ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-thiophen-2-ylbenzylamine typically involves the introduction of the fluorine and thiophene groups onto a benzylamine scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced onto the benzylamine ring. The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzylamine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-thiophen-2-ylbenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-thiophen-2-ylbenzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Fluoro-5-thiophen-2-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The thiophene ring can contribute to the compound’s overall stability and electronic properties, facilitating its interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
- Thiophene derivatives with various substituents
Uniqueness
3-Fluoro-5-thiophen-2-ylbenzylamine is unique due to the specific combination of a fluorine atom and a thiophene ring on the benzylamine scaffold. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in the synthesis of novel pharmaceuticals and materials .
Properties
Molecular Formula |
C11H10FNS |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-fluoro-5-thiophen-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H10FNS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-6H,7,13H2 |
InChI Key |
BQNNGKQVBNAAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.